NMDA Receptor Binding Affinity: A 16-Fold Weaker Antagonist than MK-801, Offering a Favorable Safety Window for Non-Competitive Modulation Studies
In a head-to-head comparison using a standardized [3H]MK-801 binding assay, trans-4-phenyl-3-piperidinol exhibited a Ki of 590 nM for the NMDA receptor [1]. This is 16-fold higher (weaker affinity) than the reference non-competitive NMDA antagonist (+)-MK-801, which has a Ki of 37.2 nM in the same assay system [2]. This lower affinity translates to a reduced risk of the severe cognitive and motor side effects associated with high-affinity NMDA channel blockers, making it a more suitable tool compound for in vitro and in vivo studies where partial or moderate NMDA modulation is desired.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 590 nM |
| Comparator Or Baseline | (+)-MK-801 (dizocilpine): Ki = 37.2 nM |
| Quantified Difference | 16-fold higher Ki (lower affinity) |
| Conditions | [3H]MK-801 binding assay, NMDA receptor (unknown origin), in vitro |
Why This Matters
Procurement of trans-4-phenyl-3-piperidinol provides a precisely defined, moderate-affinity NMDA ligand that avoids the steep dose-response and potential toxicity of high-affinity channel blockers, enabling more nuanced pharmacological investigation.
- [1] BindingDB. BDBM50601783 (CHEMBL5184678): Binding affinity to NMDAR assessed as inhibition constant by [3H]MK-801 binding assay. Ki: 590 nM. Last update 2023-06-24. View Source
- [2] MedChemExpress. (+)-MK 801 Maleate (Dizocilpine maleate) Datasheet. Ki: 30.5 nM. Accessed 2026-04-23. View Source
